新亚甲蓝

描述

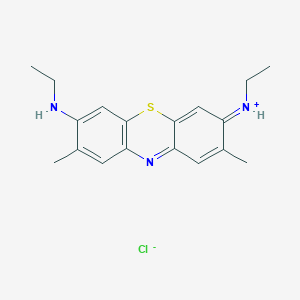

New Methylene Blue (also NMB) is an organic compound of the thiazine class of heterocycles. It is used as a stain and as an antimicrobial agent . It is classified as an azine dye, and the chromophore is a cation, the anion is often unspecified . It is closely related to methylene blue, an older stain in wide use .

Synthesis Analysis

Studies of methylene blue-backboned polymers (MBPs) are hindered by the limited availability of polymerization methods. An oxidative polymerization method has been developed to produce MBPs .

Molecular Structure Analysis

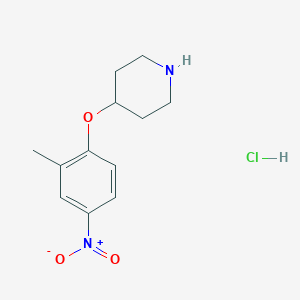

New Methylene Blue has a molecular formula of C18H22ClN3S . It is also known as Basic Blue 24 and Methylene Blue N .

Chemical Reactions Analysis

The redox reactions of methylene blue on screen printed electrodes (SPEs) can be measured electrochemically by cyclic voltammetry (CV) and spectroscopically by optical and Raman spectroscopy . In addition, the electropolymerization of methylene blue is discussed .

Physical And Chemical Properties Analysis

New Methylene Blue has a molar mass of 484.22 g/mol, a melting point of 239 °C (462 °F; 512 K), and it decomposes at its boiling point . It is a powder, crystals or chunks composition with a dye content of 70% .

科学研究应用

Organic Synthesis

Methylene blue is a versatile organic dye that has significant potential in photochemical reactions . This readily available dye utilizes visible light as a source of renewable energy to develop suitable catalytic routes involving both single-electron transfer (SET) and energy transfer (EnT) pathways . It plays a crucial role in the construction of C–C, C–heteroatom, and heteroatom–heteroatom bonds .

Fluorescent Imaging

Methylene blue has been used for intraoperative fluorescent imaging . It’s not only a dye used in clinical practice, but also a fluorophore in a surgical setting . It has shown promising potential in near-infrared imaging visualization of ureters, parathyroid gland identification, pancreatic tumors imaging, detection of breast cancer tumor margins, as well as breast cancer sentinel node biopsy .

Anti-Microbial Agent

One of the most promising applications of methylene blue is its potential use as an anti-microbial agent . It’s a heterocyclic aromatic compound characterized by its deep blue color and is commonly used as a stain in histology and microbiology .

Histology and Microbiology

Methylene blue is commonly used as a stain in histology and microbiology . Its deep blue color helps in the identification and study of microorganisms and tissues.

Medicine

Ever since German chemist Heinrich Caro first prepared methylene blue in 1876, it has been described as the first fully synthetic drug used in medicine . It has countless clinical procedures with a relatively low risk for patients .

Renewable Energy

Methylene blue utilizes visible light as a source of renewable energy to develop suitable catalytic routes . This makes it a potential candidate for sustainable energy solutions.

These are just a few of the many applications of methylene blue. Its fluorescent properties are still at an early stage and more pre-clinical, as well as clinical research, must be performed to fully understand its potentials and limitations .

作用机制

Target of Action

New Methylene Blue (NMB), also known as Basic Blue 24, primarily targets the RNA within cells . It has been found to inhibit the interaction between the SARS-CoV-2 spike protein and angiotensin-converting enzyme 2 (ACE2), which is a key step in the virus’s entry into cells . Additionally, NMB has been shown to have a neuroprotective effect by enhancing mitochondrial function .

Mode of Action

NMB can bind, neutralize, and crosslink with RNA . This interaction leads to the co-precipitation of ribosomal and residual RNA with the mitochondria and ferritin masses . In the context of SARS-CoV-2, NMB acts as a low-micromolar inhibitor of the interaction between the virus’s spike protein and ACE2 .

Biochemical Pathways

NMB affects several biochemical pathways. It has been shown to increase mitochondrial complex IV, enhance cellular oxygen consumption, and increase heme synthesis . It also acts as an alternative electron carrier in the mitochondrial respiratory chain, particularly when the electron transport chain is dysfunctional . Furthermore, NMB can prevent the aggregation of misfolded proteins .

Pharmacokinetics

The pharmacokinetics of NMB vary depending on the route of administration. Differences in organ distribution of NMB are mainly responsible for the different pharmacokinetics after oral and intravenous administration . For instance, one study found that the bioavailability of NMB upon oral administration is 53–97%, with plasma concentration peaking after 30–60 minutes .

Result of Action

The action of NMB results in several molecular and cellular effects. It makes the living young erythrocytes microscopically visible as dark-blue clusters and filaments, referred to as reticulum . In the context of SARS-CoV-2, NMB can effectively inhibit the entry of SARS-CoV-2-spike-bearing pseudoviruses into ACE2 expressing cells . Moreover, it has been suggested that NMB may be useful in delaying mitochondrial dysfunction associated with aging and the decrease in complex IV in Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of NMB can be influenced by various environmental factors. For instance, physiological factors such as pH and temperature play an important role in NMB synthesis as well as dye degradation and adsorption . Furthermore, the presence of other compounds can affect the action of NMB. For example, the effectiveness of NMB against different types of cancer was confirmed by a decrease in tumor sizes when NMB was paired with artemisone .

安全和危害

未来方向

属性

IUPAC Name |

ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S.ClH/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;/h7-10,19H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHOAFZGYFNDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894752 | |

| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

New methylene blue | |

CAS RN |

1934-16-3 | |

| Record name | New Methylene Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | New methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GCZ112BCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: New Methylene Blue exhibits its effects through various mechanisms depending on the target and application. In biological systems, it can act as a photosensitizer, generating reactive oxygen species (ROS) upon light activation. These ROS can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death. [] This mechanism is particularly relevant in its application as an antimicrobial agent, especially against fungi like Candida albicans. [, ]

A:

- Spectroscopic data: New Methylene Blue exhibits characteristic absorption maxima (λmax) ranging from 536 nm to 648 nm, making it suitable for therapeutic applications involving light activation. []

A: New Methylene Blue can be incorporated into various materials for specific applications. For example, it can be encapsulated within mesoporous AlMCM-41 material, enhancing its stability and enabling its use in electrochemical sensors for ascorbic acid detection. [] This immobilization prevents the dye from leaching into the solution during electrochemical measurements. []

A: New Methylene Blue can act as an electron mediator in enzymatic reactions. In microbial fuel cells, it facilitates electron transfer between the biocatalyst (E.coli) and the electrode, enhancing power output. [, ] New Methylene Blue has also been employed as a mediator in biosensors for hydrogen peroxide and glucose detection. [] These sensors leverage the ability of New Methylene Blue to facilitate electron transfer between the enzyme (horseradish peroxidase for H2O2 detection) and the electrode. []

A: Computational methods, such as density functional theory (DFT) and molecular docking, are employed to understand the interaction of New Methylene Blue with biomolecules like tRNA. DFT helps optimize the ground state structure of the dye, providing insights for molecular docking studies. [] These docking simulations predict the binding mode and energy of New Methylene Blue within the binding pocket of target molecules, providing valuable information for structure-based drug design. [, ]

A: Research indicates that the chemical structure of New Methylene Blue significantly influences its subcellular localization and consequently, its photoinactivation efficiency. For instance, compared to the novel pentacyclic compound S137, New Methylene Blue demonstrates higher lipophilicity. This difference affects their subcellular targets in Candida albicans, with S137 primarily targeting the cell membrane and New Methylene Blue localizing to the mitochondria. [] The specific localization ultimately dictates the mechanism and effectiveness of photodynamic inactivation. []

A: While specific information regarding its formulation strategies is limited in the provided research, encapsulating New Methylene Blue within materials like AlMCM-41 significantly enhances its stability for sensor applications. [] This approach prevents leaching and ensures its long-term performance in electrochemical detection systems. []

ANone: Specific information on SHE regulations related to New Methylene Blue is not covered in the provided research.

ANone: The provided research primarily focuses on the in vitro applications of New Methylene Blue. While it highlights its potential as a therapeutic agent, detailed information regarding its PK/PD profile, including ADME properties and in vivo efficacy, is not extensively discussed.

A: New Methylene Blue demonstrates potent in vitro activity against various Candida species, including C. albicans, C. tropicalis, C. glabrata, and C. krusei. [] Studies utilizing photodynamic therapy with New Methylene Blue show promising results in inhibiting the growth of these fungal species in vitro. []

ANone: Information regarding specific resistance mechanisms and cross-resistance patterns associated with New Methylene Blue is not explicitly discussed in the provided research.

A: Research on New Methylene Blue showcases significant cross-disciplinary collaborations, particularly between chemistry, biology, and materials science. Its application in electrochemical sensors exemplifies the synergy between material science and analytical chemistry. [] Furthermore, investigations into its photodynamic properties and interaction with biological systems highlight the collaboration between photochemistry, microbiology, and biochemistry. [, ] This interdisciplinary approach has broadened the scope of New Methylene Blue research, leading to diverse applications in areas ranging from biosensing to antimicrobial therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)